molecular formula C13H15N3 B13869162 2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine

Cat. No.: B13869162
M. Wt: 213.28 g/mol
InChI Key: WFVCQAUMANWSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine is a chemical compound with a molecular structure that includes a pyridine ring substituted with a 2,4-dimethylphenyl group and two amino groups at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 2,4-dimethylphenylamine with pyridine-2,3-dicarboxylic acid or its derivatives under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-(2,4-dimethylphenyl)pyridine-3,4-diamine
  • 2-N-(2,4-dimethylphenyl)pyridine-2,4-diamine
  • 2-N-(2,4-dimethylphenyl)pyridine-2,5-diamine

Uniqueness

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3/c1-9-5-6-12(10(2)8-9)16-13-11(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

WFVCQAUMANWSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.